molecular formula C18H17N3O2S B2620860 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034529-88-7

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2620860
CAS No.: 2034529-88-7
M. Wt: 339.41
InChI Key: BQPOJNYHZGVIEH-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a methoxy-substituted 2,3-dihydroindenylmethyl moiety.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-18(9-13-4-2-3-5-14(13)10-18)11-19-17(22)12-6-7-15-16(8-12)21-24-20-15/h2-8H,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPOJNYHZGVIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by an indene moiety and a benzo[c][1,2,5]thiadiazole group. Its molecular formula is C16H16N2O2SC_{16}H_{16}N_2O_2S, and it has a molecular weight of approximately 300.37 g/mol. The presence of these structural components contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways related to disease progression.
  • Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. For instance:

  • Case Study : In vitro studies demonstrated that compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole showed cytotoxic effects against various cancer cell lines such as Hep3B (liver cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 3.94 mM to 9.12 mM, indicating varying degrees of potency against different cell types .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : In vitro tests revealed that derivatives of thiadiazole exhibited moderate to significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains such as Aspergillus niger .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerHep3B (Liver Cancer)IC50 = 3.94 - 9.12 mM
AntimicrobialStaphylococcus aureusMIC = 32.6 μg/mL
Aspergillus nigerModerate antifungal activity

Pharmacokinetics

The pharmacokinetic profile of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole suggests good absorption and distribution characteristics within biological systems. This profile supports its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit promising antimicrobial properties. In particular, derivatives similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences reported the synthesis of novel thiadiazole derivatives and their evaluation against several microorganisms. The compounds were tested using the paper disc diffusion method against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated moderate to good antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiadiazole derivatives have also been investigated for their anticancer properties. The structural features of this compound suggest potential efficacy as an anticancer agent.

Case Study: Cytotoxicity Evaluation

Research published in Drug Design, Development and Therapy focused on the synthesis of thiadiazole derivatives and their cytotoxic effects on various cancer cell lines. The study utilized MTT assays to assess cell viability in human cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). While none of the compounds outperformed doxorubicin as a reference drug, several exhibited significant cytotoxicity at specific concentrations .

Summary of Findings

Application Activity Study Reference
AntimicrobialModerate activity against bacteriaInternational Journal of Pharmaceutical...
AnticancerSignificant cytotoxicity in vitroDrug Design, Development and Therapy

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives

(a) EG00229 [(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-((diaminomethylene)amino)pentanoic acid]
  • Core Structure : Shares the benzo[c][1,2,5]thiadiazole moiety but replaces the carboxamide with a sulfonamide-thiophene-carboxamide chain.
  • Activity : Potent inhibitor of the NRP1/VEGF-A interaction, demonstrating antiangiogenic properties .
  • Key Difference : Sulfonamide substitution may enhance target specificity compared to carboxamide derivatives.
(b) DTCPB [7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile]
  • Core Structure: Retains benzo[c][1,2,5]thiadiazole but introduces a di-p-tolylamino-phenyl-carbonitrile group.
  • Application : Used in optoelectronic materials due to its electron-withdrawing nitrile group and extended conjugation .

Imidazo[2,1-b]thiazole-5-carboxamide Derivatives

(a) ND-11543 [N-(3-Fluoro-4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide]
  • Core Structure : Imidazo[2,1-b]thiazole replaces benzo[c][1,2,5]thiadiazole.
  • Substituents : Fluorophenyl and trifluoromethylpyridinyl groups enhance lipophilicity and CNS penetration.
  • Synthesis : EDC-mediated coupling achieved 62% yield, demonstrating scalable production .
(b) ND-11459 [N-((2,3-Dihydrobenzofuran-5-yl)methyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide]
  • Comparison : The dihydrobenzofuran moiety may improve metabolic stability compared to the methoxy-indenyl group in the target compound .

Thiazole and Triazole Derivatives

(a) Compound 7b [Thiadiazole derivative from ]
  • Structure : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide.
  • Activity : IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells, indicating potent anticancer activity .
  • Comparison : Thioamide linkage vs. carboxamide may alter cellular uptake mechanisms.
(b) 9c [2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide]
  • Structure : Triazole-thiazole hybrid with bromophenyl substitution.
  • Application : Docking studies suggest strong binding to α-glucosidase, highlighting structural versatility for enzyme inhibition .

Physicochemical and Pharmacokinetic Comparison

Compound Class Core Structure Key Substituents Molecular Weight (Da) Bioactivity Highlights
Target Compound Benzo[c][1,2,5]thiadiazole Methoxy-indenylmethyl ~387.4 (estimated) N/A (structural focus)
EG00229 Benzo[c][1,2,5]thiadiazole Sulfonamide-thiophene ~509.5 NRP1/VEGF-A inhibition
ND-11543 Imidazo[2,1-b]thiazole Trifluoromethylpyridinyl ~590.5 CNS-penetrant anti-tuberculosis
Compound 7b Thiadiazole Phenylthiazole-thioamide ~383.5 IC50 = 1.61 μg/mL (HepG-2)

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Nitriles (DTCPB) and trifluoromethyl (ND-11543) improve target binding via enhanced π-π interactions .

Heterocyclic Cores : Benzo[c][1,2,5]thiadiazole derivatives (e.g., EG00229) show antiangiogenic activity, while imidazothiazoles (ND-11543) excel in CNS penetration .

Substituent Flexibility : Methoxy groups (target compound) balance solubility and permeability, whereas bromophenyl (9c) or trifluoromethyl groups enhance lipophilicity .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Answer:
The synthesis typically involves coupling the benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivative with the amine component. Key steps include:

  • Activation of the carboxylic acid : Convert benzo[c][1,2,5]thiadiazole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Amide coupling : React the acid chloride with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) using coupling agents like HATU or EDCI, with a base such as DIEA .
  • Purification : Use silica gel column chromatography with a gradient of hexane/ethyl acetate or recrystallization from ethanol .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Acetonitrile or DMF for improved solubility of intermediates .
  • Catalyst screening : Test iodine or triethylamine for cyclization steps to enhance ring-closure efficiency .
  • Design of Experiments (DoE) : Systematically vary temperature (reflux vs. room temperature), stoichiometry, and reaction time to identify optimal conditions .
  • In-line monitoring : Use HPLC or TLC to track reaction progress and minimize side products .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Analyze proton environments (e.g., methoxy group at δ 3.2–3.5 ppm, aromatic protons in benzo[c][1,2,5]thiadiazole at δ 7.5–8.5 ppm) and carbon backbone .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:

  • Purity validation : Ensure >95% purity via HPLC and eliminate residual solvents .
  • Assay standardization : Use dose-response curves and positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate activity .
  • Orthogonal assays : Cross-test in antimicrobial (MIC determination) and cytotoxicity (MTT assay) models to rule out false positives .

Advanced: What computational approaches predict the compound’s binding mode to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases or enzymes). Compare docking poses with similar compounds (e.g., ’s 9c binding in a hydrophobic pocket) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .
  • Mutagenesis validation : Replace key residues (e.g., catalytic site amino acids) to confirm predicted interactions .

Basic: What intermediates are critical in the synthesis pathway?

Answer:

  • Benzo[c][1,2,5]thiadiazole-5-carbonyl chloride : Synthesized via SOCl₂ reaction at 60°C for 4 hours .
  • (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine : Prepared by reductive amination of 2-methoxy-1H-indene-2-carbaldehyde using NaBH₄ .
  • Validation : Confirm intermediates via LC-MS (e.g., [M+Na]+ for the amine) and 1H NMR .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent variation : Modify the methoxy group (e.g., replace with ethoxy or halogens) or indene ring (e.g., introduce methyl groups) .
  • Bioactivity profiling : Test analogs in enzyme inhibition (IC₅₀) and cell-based assays (e.g., antiproliferative activity in cancer lines) .
  • Cluster analysis : Group compounds by activity trends to identify critical pharmacophores (e.g., thiadiazole ring vs. methoxy position) .

Basic: What purification techniques are effective for this compound?

Answer:

  • Recrystallization : Use ethanol or ethyl acetate to isolate pure crystals .
  • Column chromatography : Employ silica gel with a hexane/ethyl acetate gradient (e.g., 30–70% ethyl acetate) .
  • Final validation : Check purity via melting point analysis (e.g., sharp range within 1°C) and HPLC retention time .

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